molecular formula C17H18FNO3 B5974712 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine

2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine

Cat. No. B5974712
M. Wt: 303.33 g/mol
InChI Key: DXSLKYZTQLJGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine, also known as FM2-10, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for researchers across the globe.

Mechanism of Action

2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine acts as a potent and selective inhibitor of the TRPC5 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cells, leading to a decrease in the activity of the TRPC5 channel. This mechanism of action has been extensively studied and confirmed in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been shown to have various biochemical and physiological effects in different studies. It has been found to reduce the blood pressure in hypertensive rats by inhibiting the activity of the TRPC5 channel. 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has also been shown to reduce the chronic pain in mice by inhibiting the TRPC5 channel-mediated calcium influx. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been found to reduce the neurodegeneration in a mouse model of Alzheimer's disease by inhibiting the TRPC5 channel-mediated calcium influx.

Advantages and Limitations for Lab Experiments

2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has various advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity towards the TRPC5 channel, which makes it an ideal tool for studying the role of this channel in various physiological processes. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has high purity and high yield, which makes it easy to use in lab experiments. However, one of the limitations of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine is its relatively high cost, which may limit its use in some research labs.

Future Directions

There are various future directions for the use of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine in scientific research. One of the main directions is to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine can be used to study the potential therapeutic benefits of TRPC5 channel inhibition in these diseases. Furthermore, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine can be used as a tool to study the role of TRPC5 channels in other physiological processes, such as cell migration and differentiation.

Synthesis Methods

The synthesis of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine involves the reaction of 4-fluorobenzylamine with 3-methyl-2-furoic acid, followed by the addition of morpholine and a catalytic amount of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product. This method has been optimized to yield high purity and high yield of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine.

Scientific Research Applications

2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been extensively studied for its potential use in various scientific research fields. It has been found to be a potent and selective inhibitor of the TRPC5 channel, which is a calcium-permeable ion channel that plays a crucial role in various physiological processes. 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been used to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders.

properties

IUPAC Name

[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-12-6-8-22-16(12)17(20)19-7-9-21-15(11-19)10-13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLKYZTQLJGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine

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